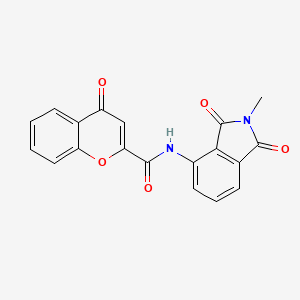

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O5/c1-21-18(24)11-6-4-7-12(16(11)19(21)25)20-17(23)15-9-13(22)10-5-2-3-8-14(10)26-15/h2-9H,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSHNPLLXPXMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Isoindolinone Moiety: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

Chromene Synthesis: The chromene ring is often formed via the condensation of salicylaldehyde with a suitable β-keto ester in the presence of a base.

Coupling Reaction: The final step involves coupling the isoindolinone and chromene intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, carboxyl, or substituted amide groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. These interactions are facilitated by the compound’s ability to form hydrogen bonds, π-π interactions, and hydrophobic contacts with target molecules.

Comparison with Similar Compounds

Similar Compounds

- N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide

- N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide

- N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide

Uniqueness

Compared to similar compounds, N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to the presence of the chromene moiety, which imparts additional chemical reactivity and potential biological activity. This structural feature allows for a broader range of applications and interactions with biological targets, making it a valuable compound for research and industrial purposes.

Biological Activity

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antioxidant properties. This article explores the biological activity of this compound through various studies, molecular docking analyses, and in vitro assays.

Chemical Structure and Properties

The compound features a complex structure comprising a chromene moiety fused with an isoindoline derivative. Its molecular formula is . The presence of both dioxo and chromene functionalities suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Antioxidant Activity

Research indicates that derivatives of chromenes exhibit significant antioxidant properties. In vitro assays using DPPH radical scavenging methods have shown that compounds similar to this compound possess the ability to neutralize free radicals effectively. These compounds were found to exhibit higher antioxidant activities compared to standard antioxidants, suggesting their potential use in preventing oxidative stress-related diseases .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound were evaluated against various cancer cell lines, including human lung adenocarcinoma (A549) and breast cancer (MCF-7) cells. The compound demonstrated promising cytotoxicity with IC50 values indicating effective inhibition of cell viability in a dose-dependent manner. For example, similar compounds have shown IC50 values as low as 6.40 µg/mL against MCF-7 cells, which is comparable to established chemotherapeutics like Doxorubicin .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with key biological targets such as MAO-B (Monoamine Oxidase B) and COX-2 (Cyclooxygenase 2). The results indicated favorable binding interactions, suggesting that the compound could modulate these targets effectively. This reinforces the hypothesis regarding its potential as an anticancer agent and its role in managing inflammation .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

- Synthesis and Antioxidant Evaluation : A study synthesized various chromene derivatives and evaluated their antioxidant activities using DPPH and ABTS assays. The findings indicated that modifications on the chromene core significantly enhanced antioxidant potency .

- Cytotoxicity Assessment : In another investigation, a series of isoindoline derivatives were tested for their cytotoxic effects against multiple cancer cell lines. The results highlighted that certain substitutions on the isoindoline structure led to improved anticancer activity .

Data Summary Table

| Compound | Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 6.40 | Apoptosis induction |

| Similar Chromene Derivative | A549 | 22.09 | Cell cycle arrest |

| Doxorubicin | MCF-7 | 10.72 | DNA intercalation |

Q & A

Q. What are the established synthetic routes for N-(2-methyl-1,3-dioxoisoindolin-4-yl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling the chromene-2-carboxylic acid derivative with a functionalized isoindolinone moiety. For example, chromene-2-carboxylic acid can be activated using coupling agents like EDCI/HOBt, followed by reaction with 4-amino-2-methyl-1,3-dioxoisoindoline under reflux in anhydrous DMF or THF . Optimization includes monitoring reaction progress via TLC/HPLC, controlling temperature (70–90°C), and using molecular sieves to scavenge water. Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation (e.g., from DMSO/EtOH mixtures).

- Data collection using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

- Structure solution with SHELXT (direct methods) and refinement using SHELXL (full-matrix least-squares on F²).

- Validation of geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database .

Software suites like WinGX or ORTEP-3 are used for graphical representation .

Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?

- Methodological Answer : Begin with in vitro assays:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations.

- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates.

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values).

Structural analogs (e.g., chromene-carboxamide derivatives) have shown anti-inflammatory and antitumor activity, guiding target selection .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data for this compound?

- Methodological Answer : Discrepancies often arise from conformational flexibility or crystal-packing effects. Strategies include:

- Conformational clustering : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with SCXRD torsion angles.

- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., π-π stacking, H-bonds) influencing crystal packing using CrystalExplorer .

- Rigid-body refinement : In SHELXL , fix problematic regions (e.g., disordered groups) and refine occupancy factors .

Q. What strategies are effective in analyzing supramolecular interactions from crystallographic data?

- Methodological Answer : Use PLATON or Mercury to:

- Map hydrogen bonds (e.g., N–H···O, C–H···O) and π-π interactions (interplanar distances < 4.0 Å).

- Generate interaction fingerprints (e.g., dimeric motifs, chain formations).

For example, the isoindolinone moiety often participates in C=O···H–N hydrogen bonds, while chromene rings form π-stacked columns . Quantify interaction energies using PIXEL or DFT-D3 methods.

Q. How to design PROTAC molecules using this compound as a warhead?

- Methodological Answer : To convert the compound into a PROTAC:

- Warhead identification : Confirm target binding (e.g., MDM2 inhibition via SPR or ITC).

- Linker design : Attach polyethylene glycol (PEG) or alkyl chains (e.g., C3–C6) to the chromene carboxamide via amide coupling.

- E3 ligase ligand conjugation : Link to pomalidomide or VHL ligands using click chemistry (CuAAC or SPAAC).

Validate degradation efficiency via Western blot (target protein ubiquitination) and cellular viability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.